molecular formula C17H15N3O B7493925 3-(2-Pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile

3-(2-Pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile

Cat. No. B7493925
M. Wt: 277.32 g/mol
InChI Key: FRCKWFQRNRPLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile, commonly known as PPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PPB is a small molecule that has been shown to have potent inhibitory effects on a variety of enzymes and proteins, making it a valuable tool for investigating biochemical pathways and physiological processes.

Mechanism of Action

The mechanism of action of PPB involves the binding of the molecule to the active site of the target enzyme or protein. This binding can result in the inhibition of the enzyme or protein's activity, either through direct blocking of the active site or through inducing a conformational change that disrupts the enzyme or protein's function.
Biochemical and Physiological Effects:
PPB has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted. For example, inhibition of cytochrome P450 enzymes can lead to changes in drug metabolism and toxicity, while inhibition of protein kinases can affect cell signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using PPB in laboratory experiments is its potency and specificity for certain enzymes and proteins. This allows researchers to selectively inhibit a particular pathway or process, without affecting other unrelated pathways. However, one limitation of using PPB is its potential for off-target effects or toxicity, which can complicate interpretation of results.

Future Directions

There are many future directions for research involving PPB, including the development of new synthesis methods, the identification of new target enzymes and proteins, and the investigation of its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PPB, as well as its potential limitations and drawbacks as a research tool.

Synthesis Methods

PPB can be synthesized using a variety of methods, including the reaction of pyridine-4-carbaldehyde with 1-(2-bromoethyl)pyrrolidine and subsequent reaction with benzonitrile. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same final product.

Scientific Research Applications

PPB has been used extensively in scientific research as a tool for investigating a wide range of biological processes. It has been shown to inhibit the activity of several enzymes and proteins, including cytochrome P450 enzymes, protein kinases, and proteases. This inhibition can be used to study the role of these enzymes and proteins in various physiological processes, such as drug metabolism and signal transduction.

properties

IUPAC Name

3-(2-pyridin-4-ylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-12-13-3-1-4-15(11-13)17(21)20-10-2-5-16(20)14-6-8-19-9-7-14/h1,3-4,6-9,11,16H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCKWFQRNRPLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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